2-Azido-1-(3-methoxyazetidin-1-yl)ethan-1-one
Description
2-Azido-1-(3-methoxyazetidin-1-yl)ethan-1-one is a chemical compound that belongs to the class of azido ketones. Azido ketones are known for their versatility in organic synthesis and their potential applications in various fields such as medicinal chemistry and materials science. The presence of both azido and ketone functional groups in this compound makes it a valuable intermediate for the synthesis of various heterocyclic compounds.
Properties
IUPAC Name |
2-azido-1-(3-methoxyazetidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-12-5-3-10(4-5)6(11)2-8-9-7/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSHSDRSRGXDIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-1-(3-methoxyazetidin-1-yl)ethan-1-one typically involves the reaction of an appropriate azetidine derivative with an azide source. One common method is the ring-opening of an epoxide with sodium azide, followed by a Staudinger reaction to form the desired azido compound . The reaction conditions often involve the use of solvents such as methanol or ethanol and may require the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Azido-1-(3-methoxyazetidin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Cycloaddition Reactions: Copper(I) catalysts are often used in the Huisgen cycloaddition reaction.
Reduction Reactions: Reducing agents such as triphenylphosphine or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
Substitution Reactions: Substituted azetidine derivatives.
Cycloaddition Reactions: Triazole derivatives.
Reduction Reactions: Amino ketone derivatives.
Scientific Research Applications
2-Azido-1-(3-methoxyazetidin-1-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of biologically active compounds, including potential drug candidates.
Materials Science: The compound can be used in the preparation of polymers and other materials with unique properties.
Chemical Biology: It can serve as a probe in studying biological processes involving azido and ketone functional groups.
Mechanism of Action
The mechanism of action of 2-Azido-1-(3-methoxyazetidin-1-yl)ethan-1-one depends on the specific reactions it undergoes. For example, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with dipolarophiles to form triazoles. In reduction reactions, the azido group is converted to an amine, which can then participate in further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
2-Azido-1-(3-methoxyazetidin-1-yl)ethan-1-one: Unique due to the presence of both azido and ketone functional groups.
2-Azido-1-(3-methoxyaziridin-1-yl)ethan-1-one: Similar structure but with an aziridine ring instead of an azetidine ring.
2-Azido-1-(3-methoxyazetidin-1-yl)propan-1-one: Similar structure but with a propanone backbone instead of an ethanone backbone.
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. The presence of the azetidine ring adds strain to the molecule, making it more reactive in certain chemical transformations compared to its aziridine or propanone analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
